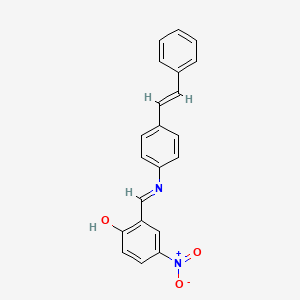
Pseudourea, 2-methyl-2-thio-3-(2,3-xylyl)-, hydriodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pseudourea, 2-methyl-2-thio-3-(2,3-xylyl)-, hydriodide: is a chemical compound with the molecular formula C10H14N2S.HI and a molecular weight of 322.23 g/mol . This compound is known for its unique structure, which includes a pseudourea core substituted with a 2,3-xylyl group and a methylthio group, combined with a hydriodide ion. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pseudourea, 2-methyl-2-thio-3-(2,3-xylyl)-, hydriodide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethylphenyl isothiocyanate and methylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions.
Formation of Intermediate: The reaction between 2,3-dimethylphenyl isothiocyanate and methylamine forms an intermediate thiourea derivative.
Hydriodide Addition: The intermediate is then treated with hydroiodic acid to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Pseudourea, 2-methyl-2-thio-3-(2,3-xylyl)-, hydriodide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of the thiourea group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pseudourea, 2-methyl-2-thio-3-(2,3-xylyl)-, hydriodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism by which Pseudourea, 2-methyl-2-thio-3-(2,3-xylyl)-, hydriodide exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but its structure suggests it may interfere with cellular processes by binding to specific sites on biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea Derivatives: Compounds like thiourea and its substituted derivatives share a similar core structure but differ in their substituents.
Isothiourea Compounds: These compounds have a similar thiourea core but with different substituents, affecting their reactivity and applications.
Uniqueness
Pseudourea, 2-methyl-2-thio-3-(2,3-xylyl)-, hydriodide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of a pseudourea core with a 2,3-xylyl group and a methylthio group makes it particularly interesting for research in various fields.
Eigenschaften
CAS-Nummer |
102612-85-1 |
|---|---|
Molekularformel |
C10H15IN2S |
Molekulargewicht |
322.21 g/mol |
IUPAC-Name |
methyl N'-(2,3-dimethylphenyl)carbamimidothioate;hydroiodide |
InChI |
InChI=1S/C10H14N2S.HI/c1-7-5-4-6-9(8(7)2)12-10(11)13-3;/h4-6H,1-3H3,(H2,11,12);1H |
InChI-Schlüssel |
ZWNWCROPXPULPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)N=C(N)SC)C.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetonitrile](/img/structure/B11995868.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11995875.png)

![2-{[5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11995895.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995898.png)
![5-(4-chlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11995917.png)


![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995926.png)



![5-(4-methylphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11995959.png)
![3-(2-methoxyphenyl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11995972.png)
